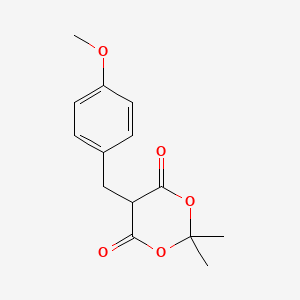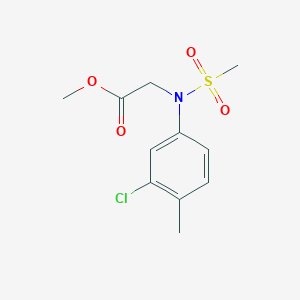
6-氟己醇
描述
. It is a derivative of hexanol where a fluorine atom replaces one hydrogen atom on the sixth carbon. This compound is part of the broader class of fluoroalcohols, which are known for their unique chemical properties due to the presence of the electronegative fluorine atom.
科学研究应用
6-fluoro-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique properties imparted by the fluorine atom.
Industry: 6-fluoro-1-hexanol is used in the production of specialty chemicals and materials.
安全和危害
The safety data sheet for “Hexanol, 6-fluoro-” indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing personal protective equipment .
作用机制
Target of Action
Hexanol, 6-fluoro- is a type of alcohol, and like other alcohols, it primarily targets proteins and enzymes in the body . The specific targets can vary depending on the specific biochemical pathways involved.
Mode of Action
The mode of action of Hexanol, 6-fluoro- involves its interaction with its targets, leading to changes in their function. For instance, alcohols like Hexanol, 6-fluoro- can react with a hydrogen halide, leading to a substitution that produces an alkyl halide and water . This reaction is acid-catalyzed and involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
The biochemical pathways affected by Hexanol, 6-fluoro- are primarily those involving the reactions of alcohols. These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters .
Result of Action
The result of Hexanol, 6-fluoro-'s action at the molecular and cellular level is the alteration of the function of its target proteins and enzymes. This can lead to changes in the biochemical pathways in which these targets are involved .
Action Environment
The action, efficacy, and stability of Hexanol, 6-fluoro- can be influenced by various environmental factors. For instance, the presence of acid and halide ions can affect the reaction of Hexanol, 6-fluoro- with a hydrogen halide . Additionally, factors such as temperature and pH can also influence the compound’s action.
生化分析
Biochemical Properties
Hexanol, 6-fluoro-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the reactivity and binding affinity of the compound. For instance, Hexanol, 6-fluoro-, can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. It has been observed to interact with enzymes such as alcohol dehydrogenase and cytochrome P450, affecting their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function .
Cellular Effects
Hexanol, 6-fluoro-, exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Hexanol, 6-fluoro-, can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of Hexanol, 6-fluoro-, involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, Hexanol, 6-fluoro-, can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the conversion of alcohols to aldehydes. This binding interaction is often mediated by hydrogen bonds and van der Waals forces. Additionally, Hexanol, 6-fluoro-, can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexanol, 6-fluoro-, can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to Hexanol, 6-fluoro-, can lead to cumulative effects on cellular metabolism and function. These effects include alterations in metabolic flux, changes in enzyme activity, and shifts in cellular homeostasis .
Dosage Effects in Animal Models
The effects of Hexanol, 6-fluoro-, vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of Hexanol, 6-fluoro-, can cause liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound in tissues and its interaction with critical biomolecules .
Metabolic Pathways
Hexanol, 6-fluoro-, is involved in various metabolic pathways, including those related to alcohol metabolism and fatty acid synthesis. It can be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the fluorine atom can influence the metabolic flux and the levels of metabolites, potentially altering the overall metabolic balance in cells .
Transport and Distribution
Within cells and tissues, Hexanol, 6-fluoro-, is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, Hexanol, 6-fluoro-, can bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern can influence the compound’s localization and its subsequent biological effects .
Subcellular Localization
The subcellular localization of Hexanol, 6-fluoro-, plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Hexanol, 6-fluoro-, may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the cytoplasm can influence cytosolic enzymes and signaling pathways .
准备方法
6-fluoro-1-hexanol can be synthesized through the fluorination of hexanol. This reaction typically involves the use of hydrogen fluoride acid (HF) or fluorine gas (F2) as the fluorinating agents . The reaction conditions must be carefully controlled to ensure the selective substitution of the hydrogen atom with fluorine on the sixth carbon atom.
化学反应分析
6-fluoro-1-hexanol undergoes various chemical reactions typical of alcohols. Some of the key reactions include:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: 6-fluoro-1-hexanol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Esterification: It can react with carboxylic acids to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acid chlorides for esterification . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
6-fluoro-1-hexanol can be compared with other fluoroalcohols and hexanol derivatives:
Hexanol: The parent compound without the fluorine substitution.
1-Fluorohexanol: A similar compound where the fluorine atom is on the first carbon instead of the sixth.
6-Bromo-1-hexanol: Another derivative where a bromine atom replaces the hydrogen on the sixth carbon.
The uniqueness of hexanol, 6-fluoro- lies in the position of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
6-fluorohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOWLWBOYGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190753 | |
| Record name | Hexanol, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-32-0 | |
| Record name | Hexanol, 6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanol, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluorohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)






![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)



